



## K145: A Novel Regulator of Hepatic Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | K145    |           |
| Cat. No.:            | B560086 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **K145**, a selective inhibitor of Sphingosine Kinase 2 (SphK2), and its significant role in the regulation of hepatic lipid metabolism. Emerging research has highlighted the potential of **K145** as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) and associated metabolic disorders. This document synthesizes current in vivo and in vitro data, details experimental methodologies, and illustrates the key signaling pathways involved.

## **Core Mechanism of Action**

**K145** is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2, with an IC50 of 4.3  $\mu$ M and a Ki of 6.4  $\mu$ M. It is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases. The primary therapeutic potential of **K145** in the context of liver disease stems from its ability to modulate the intricate balance between lipid synthesis and breakdown in hepatocytes.

Studies have demonstrated that **K145** alleviates hepatic lipid accumulation by enacting a dual-regulatory mechanism:

 Inhibition of De Novo Lipogenesis (DNL): K145 significantly suppresses the expression of key genes responsible for the synthesis of fatty acids.







• Upregulation of Fatty Acid β-Oxidation (FAO): Concurrently, **K145** enhances the expression of genes that promote the mitochondrial breakdown of fatty acids for energy.

This combined action effectively reduces the fat content within the liver, suggesting a promising therapeutic strategy for NAFLD and non-alcoholic steatohepatitis (NASH).

To cite this document: BenchChem. [K145: A Novel Regulator of Hepatic Lipid Metabolism].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b560086#k145-and-regulation-of-hepatic-lipid-metabolism]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com